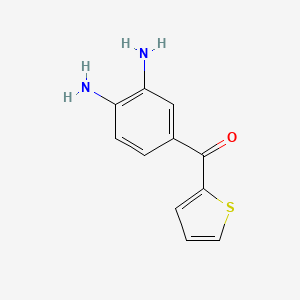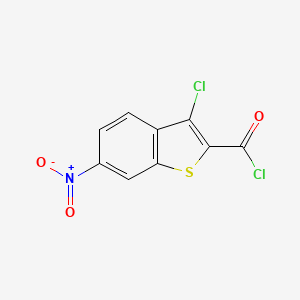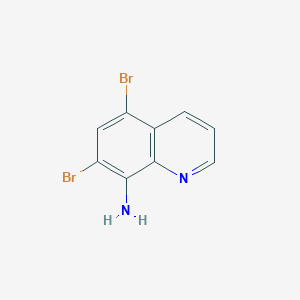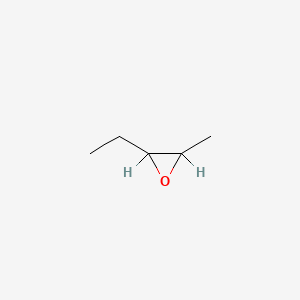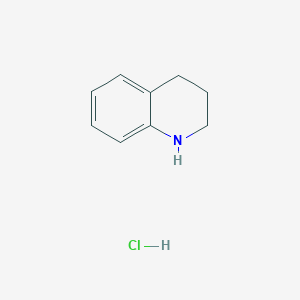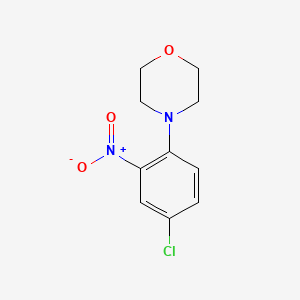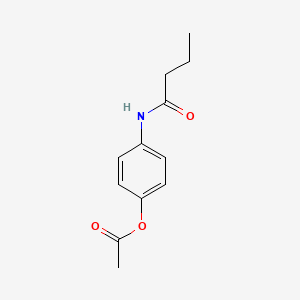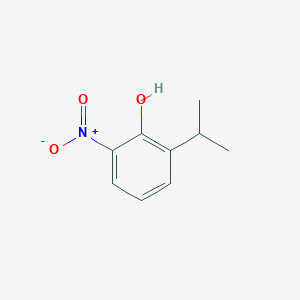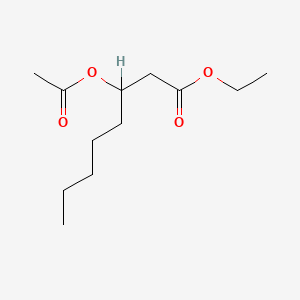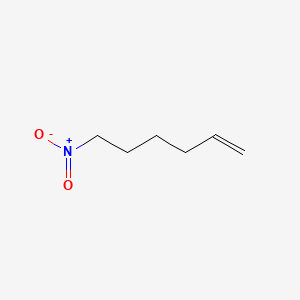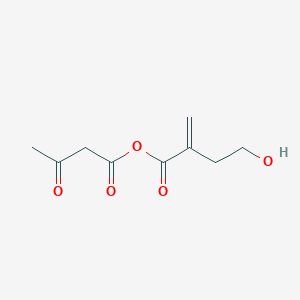
2-Acetoacetoxyethyl acrylate
Overview
Description
2-Acetoacetoxyethyl acrylate is an acrylic monomer known for its versatility in various applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of both an acrylic double bond and an acetoacetoxy functional group, which confer unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoacetoxyethyl acrylate can be synthesized through the esterification of acetoacetic acid with 2-hydroxyethyl acrylate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or other separation techniques to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoacetoxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylic double bond allows for free radical polymerization, making it useful in the production of polymers and copolymers.
Cross-linking: The acetoacetoxy group can react with dihydrazides and diamines, forming cross-linked networks. This is particularly useful in coatings and adhesives.
Chelation: The acetoacetoxy group can form chelates with metal ions, enhancing adhesion to metal surfaces.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or UV conditions.
Cross-linking: Dihydrazides like adipic acid dihydrazide or diamines such as hexamethylenediamine are used under ambient conditions.
Chelation: Metal salts like zinc acetate or aluminum chloride are used to form chelates.
Major Products:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Cross-linked Networks: Provide enhanced mechanical properties and chemical resistance in coatings.
Chelates: Improve adhesion and durability of coatings on metal surfaces.
Scientific Research Applications
2-Acetoacetoxyethyl acrylate finds extensive use in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of bio-compatible coatings and materials.
Medicine: Investigated for use in drug delivery systems and medical coatings due to its biocompatibility.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants. Its ability to form cross-linked networks and chelates makes it valuable in applications requiring enhanced mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-acetoacetoxyethyl acrylate is primarily based on its functional groups:
Acrylic Double Bond: Undergoes free radical polymerization, forming long polymer chains.
Acetoacetoxy Group: Participates in cross-linking reactions with dihydrazides and diamines, forming stable networks. It also forms chelates with metal ions, enhancing adhesion and durability.
The molecular targets include the reactive sites on the acrylic double bond and the acetoacetoxy group, which interact with initiators, cross-linkers, and metal ions to exert their effects.
Comparison with Similar Compounds
2-Acetoacetoxyethyl acrylate can be compared with other similar compounds such as:
2-Acetoacetoxyethyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group. It offers similar reactivity but may have different polymerization kinetics and properties.
Diacetone acrylamide: Contains a ketone group and is used in similar cross-linking applications. It differs in its molecular structure and reactivity.
Ethylene glycol monoacetoacetate monomethacrylate: Another similar compound with both acetoacetoxy and methacrylate groups, used in polymer and coating applications.
Uniqueness: this compound is unique due to its combination of an acrylic double bond and an acetoacetoxy group, providing versatility in polymerization, cross-linking, and chelation reactions. This makes it highly valuable in applications requiring enhanced mechanical properties, chemical resistance, and adhesion.
Properties
IUPAC Name |
3-oxobutanoyl 4-hydroxy-2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJYJVYUYQOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(=O)C(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943790 | |
| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21282-96-2 | |
| Record name | Acetoacetic acid, 2-hydroxyethylacrylate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


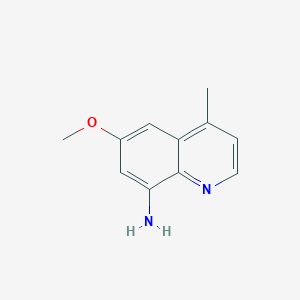
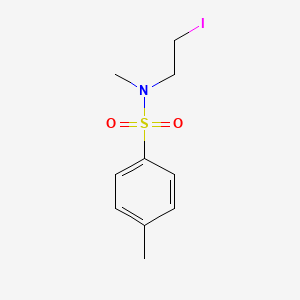
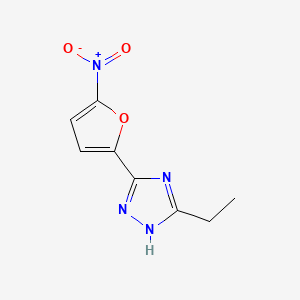
![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)
